n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249405
InChI: InChI=1S/C11H15N3/c1-12-8-7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,12H,7-8H2,1-2H3
SMILES:
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18249405

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine -

Specification

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name N-methyl-2-(1-methylindazol-3-yl)ethanamine
Standard InChI InChI=1S/C11H15N3/c1-12-8-7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,12H,7-8H2,1-2H3
Standard InChI Key URAQSLPJSVGDBL-UHFFFAOYSA-N
Canonical SMILES CNCCC1=NN(C2=CC=CC=C21)C

Introduction

Structural Identification and Molecular Properties

The compound’s structure is defined by a 1-methyl-1H-indazole moiety connected via an ethyl chain to a methylated amine group. Key molecular characteristics include:

PropertyValue
Molecular FormulaC₁₁H₁₅N₃
Molecular Weight189.26 g/mol
SMILES NotationCN1N=C(CCNC)C2=C1C=CC=C2
Topological Polar Surface Area (TPSA)29.85 Ų
LogP (Octanol-Water Partition Coefficient)1.34

The indazole ring system contributes to aromatic stability, while the ethylamine side chain enhances solubility and potential for hydrogen bonding .

Synthesis and Chemical Reactivity

Reactivity

The amine group (-NHCH₃) participates in:

  • Schiff Base Formation: Reaction with carbonyl compounds.

  • Salt Formation: Protonation in acidic media to form water-soluble salts.

  • Nucleophilic Substitution: Alkylation/acylation at the amine site .

Physicochemical Characteristics

Key properties influencing its applicability:

  • Solubility: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to the amine group.

  • Stability: Stable under inert conditions but sensitive to strong acids/bases.

  • Storage: Recommended at 2–8°C in sealed, dry containers to prevent degradation .

ParameterDetails
Hazard StatementsH315 (Skin irritation), H319 (Eye irritation)
Precautionary MeasuresP264 (Wash hands), P280 (Gloves/eye protection)
Storage2–8°C, inert atmosphere

Handling requires fume hoods and personal protective equipment (PPE) to mitigate exposure risks .

Applications in Research

  • Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors or antimicrobial agents .

  • Chemical Biology: Probe for studying enzyme-substrate interactions due to its modular structure .

  • Material Science: Potential precursor for nitrogen-rich polymers or ligands in coordination chemistry .

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